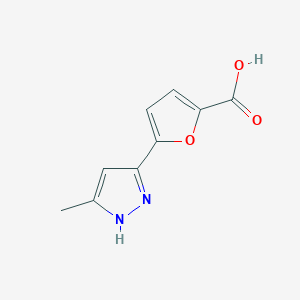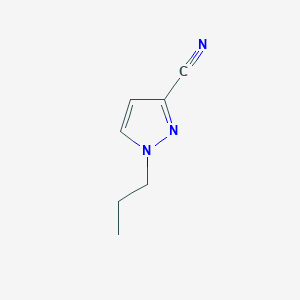
1-Propyl-1H-pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 1-propylhydrazine with acrylonitrile in the presence of a base like sodium ethoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides, substituted pyrazoles.
Applications De Recherche Scientifique
1-Propyl-1H-pyrazole-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 1-Propyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 1-Propyl-1H-pyrazole-3-carboxamide
- 1-Propyl-1H-pyrazole-3-carboxylic acid
- 1-Propyl-1H-pyrazole-3-thiol
Comparison: 1-Propyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. For example, the nitrile group can participate in nucleophilic substitution reactions, which are not possible with the carboxamide or carboxylic acid derivatives .
Propriétés
Numéro CAS |
1245773-20-9 |
|---|---|
Formule moléculaire |
C7H9N3 |
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
1-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4H2,1H3 |
Clé InChI |
HINNDJNBHMRFGL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


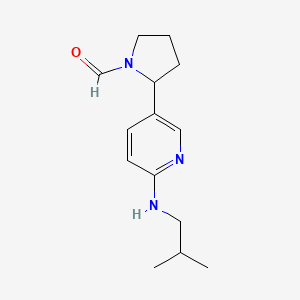
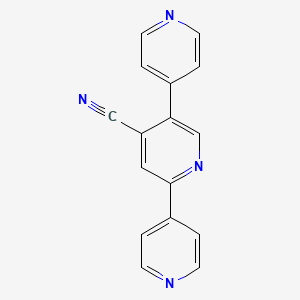
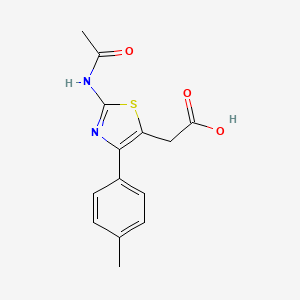
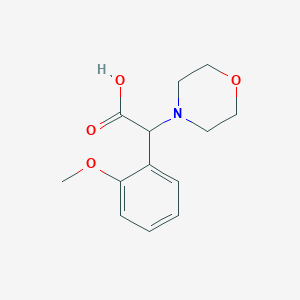
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)

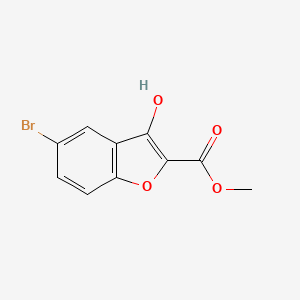
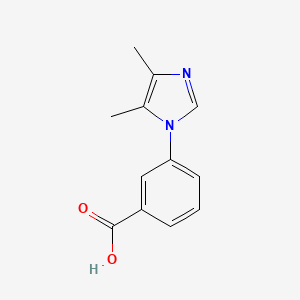
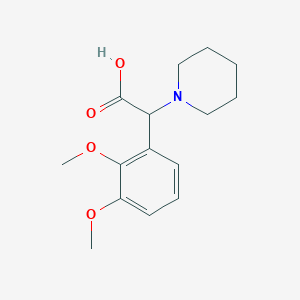
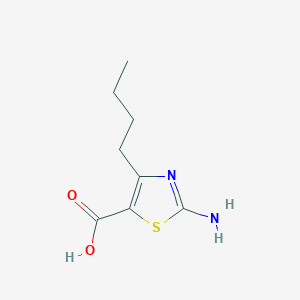
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
